A-779, also known as (D-Ala7)-Angiotensin I/II (1-7), is a synthetic peptide analog of angiotensin-(1-7) [Ang-(1-7)]. It acts as a selective antagonist of the Mas receptor (MasR), a G protein-coupled receptor that is activated by Ang-(1-7) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. A-779 is a valuable tool in scientific research for investigating the physiological and pathological roles of the Ang-(1-7)/MasR axis in various systems, including the cardiovascular, renal, and nervous systems.
A 779 is synthesized from rapamycin through various chemical modifications. It falls under the category of mTOR inhibitors, which are crucial in therapeutic strategies for conditions such as cancer, autoimmune diseases, and organ transplantation. The compound's classification as a synthetic analog highlights its derivation from a natural product while possessing distinct pharmacological properties.
The synthesis of A 779 involves several key steps that utilize advanced organic chemistry techniques. One notable method is the regioselective synthesis based on boronate chemistry, which facilitates the introduction of specific functional groups at desired positions on the molecule. This approach allows for efficient modifications that enhance the compound's therapeutic properties.
The synthesis typically starts with rapamycin, which undergoes various reactions including hydrolysis and alkylation to yield A 779. The process may involve the use of protecting groups to ensure selectivity during multi-step synthesis. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize yield and purity.
A 779 features a complex molecular structure characterized by multiple stereocenters and functional groups. The molecular formula is , and its structure includes a large macrolide ring with various substituents that contribute to its biological activity.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets.
A 779 participates in several chemical reactions that are pivotal for its synthesis and functionality. Notably, it can undergo hydrolysis under acidic or basic conditions to yield various derivatives that may exhibit altered biological activity. Additionally, it can engage in coupling reactions with other biomolecules, enhancing its utility in medicinal chemistry.
The reactivity of A 779 can be influenced by environmental factors such as pH and temperature. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor these reactions and assess product formation.
The primary mechanism of action for A 779 involves inhibition of the mTOR pathway. By binding to the mTOR complex, A 779 disrupts downstream signaling that leads to cell growth and proliferation. This inhibition can result in reduced tumor growth and enhanced apoptosis in cancer cells.
Studies have shown that A 779 effectively reduces cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Quantitative assays measuring cell proliferation provide data supporting its efficacy as an anticancer agent.
A 779 is typically presented as a white to off-white solid. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or light. Its melting point, boiling point, and other thermodynamic properties can be determined through standard characterization methods.
A 779 has been extensively studied for its potential applications in oncology, particularly in treating solid tumors and hematological malignancies. Its role as an mTOR inhibitor makes it a valuable tool in research focused on cancer biology and therapeutic development. Additionally, it has applications in transplant medicine due to its immunosuppressive properties, helping prevent organ rejection.
CCR5 is a seven-transmembrane G-protein-coupled receptor (GPCR) that functions as the primary co-receptor for macrophage-tropic (R5) HIV-1 strains. Viral entry initiates when the HIV-1 envelope glycoprotein gp120 binds to CD4 on target cells (T lymphocytes, macrophages, dendritic cells), inducing conformational changes that expose the V3 loop for CCR5 engagement. This gp120-CCR5 interaction triggers gp41-mediated fusion of viral and cellular membranes, enabling viral nucleocapsid entry into the host cytoplasm. Notably, CCR5-tropic viruses dominate early-stage HIV infection and account for >50% of late-stage infections, making this receptor a critical therapeutic target [1] [10].
HIV-1 isolates exhibit distinct tropism:
The pivotal role of CCR5 in HIV pathogenesis is underscored by the natural CCR5-Δ32 mutation. Individuals homozygous for this 32-base-pair deletion lack functional CCR5 expression and exhibit near-complete resistance to R5-virus infection, while heterozygotes show delayed disease progression. This genetic evidence provided foundational validation for CCR5 as an antiviral target [1] [6] [9].
Prior to small-molecule development, natural CCR5 ligands (RANTES, MIP-1α, MIP-1β) and modified analogs (AOP-RANTES, PSC-RANTES) demonstrated in vitro HIV-1 inhibition. However, their peptide nature imposed pharmacokinetic limitations, including:
Table 1: Comparison of CCR5-Targeting Modalities
Property | Natural Ligands | Peptide Antagonists | Small Molecules |
---|---|---|---|
Molecular Weight | 7-10 kDa | 3-5 kDa | 400-600 Da |
Oral Bioavailability | None | Low | High |
Dosing Frequency | Multiple daily | Daily injection | Once daily |
Mechanism | Competitive | Competitive/Internalization | Allosteric |
Small-molecule CCR5 antagonists addressed these limitations by offering:
The quest for orally bioavailable CCR5 antagonists began with high-throughput screening (HTS) of GPCR-focused compound libraries. Key milestones include:
TAK-779 (1999): The first reported small-molecule CCR5 antagonist, featuring a quaternary ammonium structure. It inhibited R5-HIV-1 entry at nanomolar concentrations but exhibited poor oral bioavailability and local irritation due to its cationic nature, halting clinical development [7] [8].
Sch-C (2002): A spirodiketopiperazine derivative from Schering-Plough with subnanomolar potency. Phase I trials revealed QTc prolongation due to human ether-a-go-go-related gene (hERG) potassium channel inhibition, prompting discontinuation [5] [10].
A 779 Optimization: As a successor to Sch-C, A 779 incorporated strategic modifications:
Table 2: Evolution of Spirodiketopiperazine-Based CCR5 Antagonists
Compound | Key Structural Features | CCR5 IC₅₀ (nM) | hERG Inhibition |
---|---|---|---|
Sch-C | Unsubstituted leucine; benzimidazole core | 0.3 | Significant at 1 μM |
A 779 precursor | β-Hydroxyl at 1′ position; imidazole core | 0.5 | Moderate |
A 779 | (3R,1′R)-hydroxyl; triazole core; morpholinylethyl | 0.34 | Undetectable at 30 μM |
Stereochemical optimization proved critical: The (3R,1′R)-isomer of A 779 demonstrated:
A 779’s binding mode was characterized through mutagenesis studies, confirming interaction with transmembrane helices 3, 5, 6, and 7 of CCR5. This allosteric site overlaps with the TAK-779 binding pocket but accommodates the bulkier A 779 scaffold through hydrophobic interactions with residues Trp86, Tyr108, and Glu283 [7] [8]. The compound’s preclinical profile exemplified successful mitigation of early-generation limitations:
Table 3: Key CCR5 Antagonist Clinical Candidates
Compound | Developer | Status (as of 2016) | Key Advantage |
---|---|---|---|
Maraviroc | Pfizer | FDA-approved (2007) | No CYP450/hERG issues |
Vicriviroc | Schering-Plough | Phase III discontinued | Once-daily dosing |
Cenicriviroc | Tobira | Phase II (dual CCR2/CCR5) | Anti-inflammatory activity |
A 779 | Undisclosed | Preclinical | Optimized spirodiketopiperazine |
A 779 served as a structural template for advanced candidates like cenicriviroc, which incorporated:
This evolution highlights how A 779’s chemical innovations informed subsequent generations of CCR5-targeted therapeutics, balancing antiviral potency with pharmaceutical properties suitable for chronic HIV therapy.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7